molecular formula C14H15NO3 B13825642 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone CAS No. 23598-50-7

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone

Cat. No.: B13825642
CAS No.: 23598-50-7
M. Wt: 245.27 g/mol
InChI Key: QQJPZBXPHGVDQZ-UHFFFAOYSA-N
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Description

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, a p-tolyl group, and a propynyloxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone typically involves the reaction of 3-(p-tolyl)-2-oxazolidinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The propynyloxymethyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)-2-oxazolidinone
  • 5-(Hydroxymethyl)-3-(p-tolyl)-2-oxazolidinone
  • 5-(Methoxymethyl)-3-(p-tolyl)-2-oxazolidinone

Uniqueness

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is unique due to the presence of the propynyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

23598-50-7

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO3/c1-3-8-17-10-13-9-15(14(16)18-13)12-6-4-11(2)5-7-12/h1,4-7,13H,8-10H2,2H3

InChI Key

QQJPZBXPHGVDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C

Origin of Product

United States

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